molecular formula C14H24ClN5 B12231480 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12231480
M. Wt: 297.83 g/mol
InChI Key: LUZBNHZQVYFTBS-UHFFFAOYSA-N
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Description

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl, methyl, and propyl groups, connected via a methanamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to alkylation reactions to introduce the ethyl, methyl, and propyl groups. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.

    Linking the Pyrazole Rings: The final step involves the formation of the methanamine linker. This can be achieved through reductive amination, where the pyrazole rings are reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features but lacking the methanamine linker.

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents and functional groups.

Uniqueness

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole rings connected by a methanamine linker, providing distinct chemical and biological properties compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-4-8-19-13(6-7-16-19)10-15-11-14-12(3)9-17-18(14)5-2;/h6-7,9,15H,4-5,8,10-11H2,1-3H3;1H

InChI Key

LUZBNHZQVYFTBS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=NN2CC)C.Cl

Origin of Product

United States

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